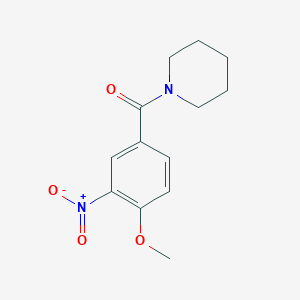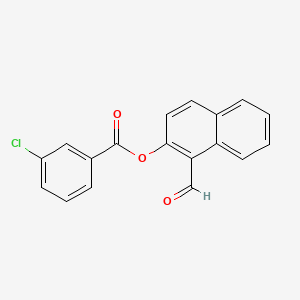
1-formyl-2-naphthyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-formyl-2-naphthyl 3-chlorobenzoate is a chemical compound that has gained a lot of attention in scientific research due to its promising potential in various fields. This compound is a derivative of naphthalene and benzoic acid and has shown significant biological activity in various studies.
Mecanismo De Acción
The mechanism of action of 1-formyl-2-naphthyl 3-chlorobenzoate is not fully understood. However, studies have shown that it may work by inhibiting the growth of cancer cells, inducing apoptosis (programmed cell death), and disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 1-formyl-2-naphthyl 3-chlorobenzoate has various biochemical and physiological effects. It has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-formyl-2-naphthyl 3-chlorobenzoate in lab experiments is its relatively easy synthesis method. It is also a stable compound and can be stored for long periods of time. However, one limitation is that it may not be readily available in some countries, which can limit its use in scientific research.
Direcciones Futuras
There are many future directions for the study of 1-formyl-2-naphthyl 3-chlorobenzoate. One direction is to study its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its potential as an antibacterial and antifungal agent. Additionally, further studies can be conducted to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Conclusion:
1-formyl-2-naphthyl 3-chlorobenzoate is a promising compound that has shown significant biological activity in various scientific research applications. Its easy synthesis method, stability, and potential therapeutic properties make it an attractive compound for further study. Future research can help to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 1-formyl-2-naphthyl 3-chlorobenzoate is a three-step process. The first step involves the reaction of 2-naphthol with thionyl chloride to form 2-naphthyl chloride. The second step involves the reaction of 2-naphthyl chloride with 3-chlorobenzoic acid in the presence of a base to form 1-formyl-2-naphthyl 3-chlorobenzoate. The third step involves the purification of the compound using column chromatography.
Aplicaciones Científicas De Investigación
1-formyl-2-naphthyl 3-chlorobenzoate has shown promising potential in various scientific research applications. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
(1-formylnaphthalen-2-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c19-14-6-3-5-13(10-14)18(21)22-17-9-8-12-4-1-2-7-15(12)16(17)11-20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUSFVVRUIMZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formylnaphthalen-2-yl) 3-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

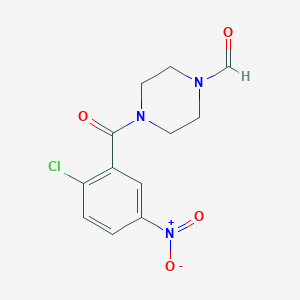
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

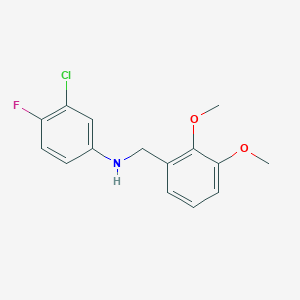
![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)
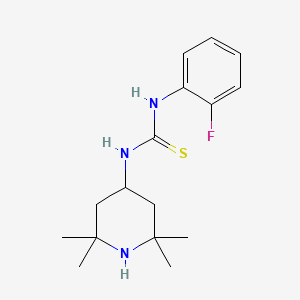

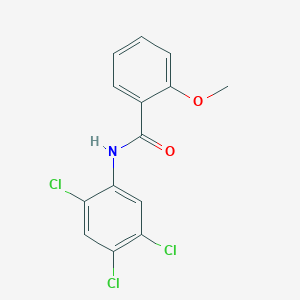
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)
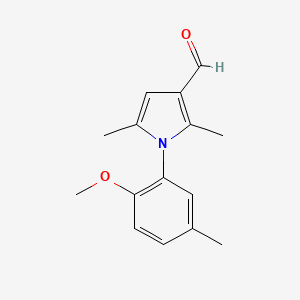
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)
